molecular formula C9H16N2O2 B591808 (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid CAS No. 1323199-65-0

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Cat. No. B591808
M. Wt: 184.239
InChI Key: NCLGAECLOUYEEU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MPB, and it has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Biochemical And Physiological Effects

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid in lab experiments is its potent pharmacological effects. However, one of the major limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research on (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid. One of the most promising directions is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Moreover, the use of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid as a potential therapeutic agent for the treatment of various diseases should be explored in detail.

Synthesis Methods

The synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid can be achieved through several methods. One of the most common methods involves the reaction of 4-methylpiperazine with maleic anhydride in the presence of a suitable catalyst. The resulting product is then subjected to a dehydration reaction to obtain (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid.

Scientific Research Applications

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pharmacology, where it has been shown to exhibit potent anti-inflammatory and analgesic properties.

properties

IUPAC Name

(E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-3H,4-8H2,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLGAECLOUYEEU-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734373
Record name (2E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

CAS RN

1251419-92-7
Record name (2E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.